molecular formula C17H23BrN4O B8740185 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol CAS No. 1013099-51-8

4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol

Cat. No.: B8740185
CAS No.: 1013099-51-8
M. Wt: 379.3 g/mol
InChI Key: ULYWRYMKLSKBHN-UHFFFAOYSA-N
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Description

4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol is a complex organic compound with a unique structure that includes a brominated pyrimidine ring, a pyrrole moiety, and a cyclohexanol group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol typically involves multi-step organic reactions. The process begins with the bromination of a pyrimidine precursor, followed by the introduction of the pyrrole group through a substitution reaction. The final step involves the formation of the cyclohexanol moiety through a reduction reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the cyclohexanol group.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol involves its interaction with specific molecular targets. The brominated pyrimidine ring and pyrrole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanol group may also play a role in the compound’s overall biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-(5-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidin-4-ylamino)cyclohexanol
  • cis-4-(5-Fluoro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidin-4-ylamino)cyclohexanol

Uniqueness

4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.

Properties

CAS No.

1013099-51-8

Molecular Formula

C17H23BrN4O

Molecular Weight

379.3 g/mol

IUPAC Name

4-[[5-bromo-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidin-4-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C17H23BrN4O/c1-10-4-5-11(2)22(10)17-19-12(3)15(18)16(21-17)20-13-6-8-14(23)9-7-13/h4-5,13-14,23H,6-9H2,1-3H3,(H,19,20,21)

InChI Key

ULYWRYMKLSKBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC(=C(C(=N2)NC3CCC(CC3)O)Br)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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